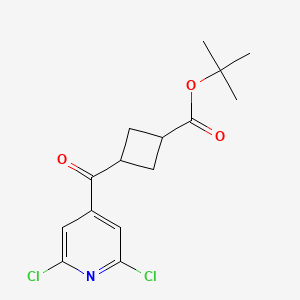
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is a coordination compound that features nickel as the central metal ion coordinated with two chlorine atoms and a ligand composed of 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine typically involves the reaction of nickel chloride with 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine under controlled conditions. The ligand, 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, can be synthesized through the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Alternatively, it can be prepared from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the nickel center.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the nickel ion.
Substitution: Ligand substitution reactions are common, where the 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine ligand can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions result in new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the context of metal-based drugs.
Mecanismo De Acción
The mechanism of action of dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine involves its coordination with target molecules through the nickel center. The nickel ion can undergo various oxidation states, facilitating electron transfer processes and catalytic activities. The ligand, 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, stabilizes the nickel center and influences its reactivity by providing a specific electronic environment .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methoxypyridine: This compound is structurally similar but lacks the nickel center and the additional pyridine ring.
4,4’-Dimethoxy-2,2’-bipyridine: Another related compound with two methoxy-substituted pyridine rings but without the nickel coordination.
Uniqueness
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is unique due to the presence of the nickel center, which imparts distinct catalytic and electronic properties.
Propiedades
Fórmula molecular |
C12H12Cl2N2NiO2 |
|---|---|
Peso molecular |
345.83 g/mol |
Nombre IUPAC |
dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2O2.2ClH.Ni/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;;;/h3-8H,1-2H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
FMXCYJMTCRBSOJ-UHFFFAOYSA-L |
SMILES canónico |
COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.Cl[Ni]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)

![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)


![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)


![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)
![3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B13906978.png)

